3-Fluoro-5-iodo-2-methylbenzoic acid
CAS No.:
Cat. No.: VC18315661
Molecular Formula: C8H6FIO2
Molecular Weight: 280.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FIO2 |
|---|---|
| Molecular Weight | 280.03 g/mol |
| IUPAC Name | 3-fluoro-5-iodo-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | VPNWHVJAHLYLON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1F)I)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-5-iodo-2-methylbenzoic acid, reflects its substitution pattern on the aromatic ring. The carboxylic acid group (-COOH) at position 1 anchors the molecule, while fluorine (F), iodine (I), and methyl (CH) groups occupy positions 3, 5, and 2, respectively . The SMILES notation CC1=C(C=C(C=C1F)I)C(=O)O and InChIKey VPNWHVJAHLYLON-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 280.03 g/mol | |
| XLogP3-AA (Lipophilicity) | 2.6 | |
| Hydrogen Bond Donors | 1 (COOH group) | |
| Hydrogen Bond Acceptors | 3 (COOH, F, I) |
The methyl group at position 2 introduces steric hindrance, potentially influencing reactivity in substitution reactions . The iodine atom’s polarizability may enhance intermolecular interactions in crystal packing or ligand-receptor binding .
Physicochemical Properties
Computed Properties
PubChem’s computational models predict key physicochemical parameters critical for drug-likeness assessments :
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 37.3 Ų |
| Rotatable Bond Count | 1 (COOH group) |
| Heavy Atom Count | 12 |
| Complexity | 186 |
The moderate lipophilicity (XLogP3-AA = 2.6) suggests favorable membrane permeability, while the polar surface area indicates potential solubility in polar solvents . The single rotatable bond (carboxylic acid) limits conformational flexibility, which may stabilize interactions in biological targets .
Spectroscopic Characteristics
Synthesis and Production
| Supplier | Location | Purity Grade |
|---|---|---|
| Accela ChemBio Inc. | United States | Research |
| Shanghai Haohong Pharmaceutical | China | Technical |
| Beijing Famozi Pharmaceutical | China | >95% |
These vendors provide the compound for research applications, though bulk pricing and scalability data remain proprietary .
Applications and Research Utility
Pharmaceutical Intermediates
The compound’s halogenated structure aligns with motifs common in kinase inhibitors and antimicrobial agents. Iodoarenes, in particular, serve as precursors in radiopharmaceuticals for iodine-124/131 labeling .
Material Science
Fluorine and iodine’s electronic effects make this derivative a candidate for liquid crystals or organic semiconductors. Patent filings linked via its InChIKey (e.g., WIPO PATENTSCOPE) suggest proprietary applications in specialized materials .
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